rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans is a chiral compound with a cyclobutane ring substituted with a methoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and enzymatic resolution using lipase from Pseudomonas fluorescens . The reaction conditions include maintaining a pH of 7.0 and using phosphate buffer during the enzymatic resolution process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale preparation would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1r,3r)-3-methoxycyclopentan-1-amine hydrochloride
- rac-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
Uniqueness
rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with cyclopentane rings. This uniqueness makes it valuable in specific applications where the cyclobutane ring’s rigidity and reactivity are advantageous .
Properties
CAS No. |
2092237-60-8 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.